molecular formula C19H14FN3O5 B2506909 1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-14-2

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide

Cat. No. B2506909
CAS RN: 868678-14-2
M. Wt: 383.335
InChI Key: IJHFCNXJVPPWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, involves multi-step reactions starting from commercially available precursors. For example, a high-yield synthetic method was established through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . This suggests that the synthesis of our target compound might also involve multi-step reactions, possibly including similar nucleophilic substitution and hydrolysis steps to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been extensively studied using crystal structure analyses and computational methods. For instance, a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides was reported, integrating crystal structure analyses and ab initio optimization calculations. These studies revealed different primary aggregation processes and highlighted the cooperative effects of intra- and intermolecular interactions in the solid state . Such analyses are crucial for understanding the molecular conformation of our target compound, which may exhibit similar interactions and aggregation behavior.

Chemical Reactions Analysis

The chemical reactions of pyridinecarboxamides and related compounds can involve intermolecular hydrogen bonding, as seen in the crystal structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, where molecules are linked by N-H...O hydrogen bonds to form one-dimensional chains . Additionally, the presence of substituents such as fluorine and nitro groups can influence the reactivity and interaction patterns of these molecules. The target compound's reactivity could be analyzed in the context of these findings, considering the potential for hydrogen bonding and the effects of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamides are influenced by their molecular structure and the nature of their substituents. The crystal structure analyses provide insights into the solid-state conformation, which can affect properties such as solubility and melting point. The presence of a fluorine atom, for example, can enhance the lipophilicity of the compound, while a nitro group might contribute to its electronic properties . The target compound's properties would need to be analyzed in light of these factors, considering both its molecular structure and the specific substituents present.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

A foundational aspect of organic synthesis is the ability to perform nucleophilic aromatic substitution reactions. The presence of a nitro group and a methoxy group on aromatic rings, as seen in similar compounds, facilitates these reactions. Research by Pietra and Vitali (1972) reviewed the nucleophilic aromatic substitution of the nitro-group, emphasizing its utility in creating diverse organic molecules for various applications, including drug synthesis and material science (Pietra & Vitali, 1972).

Anticancer and Antimetastatic Compounds

The design and synthesis of compounds with anticancer and antimetastatic properties are crucial areas of medicinal chemistry. Liew et al. (2020) highlighted the effectiveness of different functional groups known to have antimigration and antiproliferation activities, such as fluoro, methoxy, nitro, and others. The positioning of these functional groups significantly impacts their anticancer activities, suggesting that structurally complex compounds like the one you're interested in could be tailored for specific therapeutic targets (Liew et al., 2020).

Corrosion Inhibitors

In the field of materials science, the search for effective corrosion inhibitors is ongoing. Quinoline derivatives, which share structural similarities with the compound , show reasonable effectiveness against metallic corrosion. This is attributed to their high electron density and ability to form stable chelating complexes with metal surfaces. Verma et al. (2020) reviewed the use of quinoline derivatives as anticorrosive materials, underlining the potential application of similarly structured compounds in protecting metals from corrosion (Verma et al., 2020).

Environmental and Biochemical Applications

The toxicity and biocompatibility of fluorinated compounds are critical for their application in environmental science and molecular imaging. Alford et al. (2009) reviewed the toxicity of widely used fluorophores, noting that fluorinated compounds must be carefully evaluated before being deemed safe for environmental or clinical use. This underscores the importance of researching the biochemical and environmental impacts of novel fluorinated organic molecules (Alford et al., 2009).

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5/c20-14-8-6-13(7-9-14)12-28-22-10-2-5-17(19(22)25)18(24)21-15-3-1-4-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFCNXJVPPWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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